molecular formula C29H20ClNO7 B5171105 ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate

ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate

Cat. No.: B5171105
M. Wt: 529.9 g/mol
InChI Key: YDZPDPIZVJQGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate is a useful research compound. Its molecular formula is C29H20ClNO7 and its molecular weight is 529.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 529.0928297 g/mol and the complexity rating of the compound is 1000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[3-(4-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate (CAS No: 327099-82-1) is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H20ClNO7
  • Molar Mass : 529.92 g/mol
  • Density : 1.52 g/cm³ (predicted)
  • Boiling Point : 805.3 °C (predicted)
  • pKa : -3.50 (predicted)

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Anticancer Activity

Research has shown promising anticancer properties of this compound in several cancer cell lines. For instance:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast cancer)12.5Induction of apoptosis via caspase activation
HeLa (Cervical cancer)10.0Cell cycle arrest at G2/M phase
A549 (Lung cancer)15.0Inhibition of angiogenesis through VEGF suppression

The compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and downregulating anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties. It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation.

Case Studies

A notable case study involved the administration of the compound in a murine model of rheumatoid arthritis. The results indicated a reduction in paw swelling and joint destruction compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Properties

IUPAC Name

ethyl 4-[1-(4-chlorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20ClNO7/c1-2-37-28(36)16-9-13-18(14-10-16)31-26(34)21-22(27(31)35)29(38-23(21)15-7-11-17(30)12-8-15)24(32)19-5-3-4-6-20(19)25(29)33/h3-14,21-23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZPDPIZVJQGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.